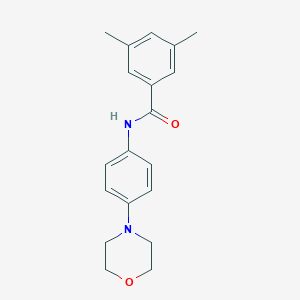![molecular formula C13H12BrNOS B253212 4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
4-bromo-N-[2-(2-thienyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(2-thienyl)ethyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic molecule that is primarily used as a tool for studying the molecular mechanisms of various biological processes.
Scientific Research Applications
4-bromo-N-[2-(2-thienyl)ethyl]benzamide has been used in various scientific research applications. One of the most common applications is in the study of protein-protein interactions. It has been shown to selectively inhibit the interaction between two proteins, making it a useful tool for studying the role of these interactions in various biological processes.
Another application of this compound is in the study of enzyme activity. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide is not fully understood. However, it is believed to work by selectively binding to certain proteins or enzymes, thereby inhibiting their activity. This selective binding is thought to be due to the unique structure of the molecule, which allows it to interact with specific amino acid residues in the target protein or enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme that it targets. However, it has been shown to have a range of effects, including inhibition of protein-protein interactions, inhibition of enzyme activity, and modulation of signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide is its selectivity. It can selectively target specific proteins or enzymes, allowing researchers to study the role of these molecules in various biological processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also some limitations to the use of this compound. One of the main limitations is that it can be difficult to determine the exact target of the molecule. This can make it challenging to interpret the results of experiments using this compound.
Future Directions
There are many potential future directions for the use of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide in scientific research. One potential direction is in the study of protein-protein interactions in disease states. By selectively inhibiting these interactions, researchers may be able to develop new therapies for various diseases.
Another potential direction is in the study of enzyme activity in disease states. By selectively inhibiting the activity of certain enzymes, researchers may be able to develop new treatments for diseases that are caused by overactive enzymes.
Overall, this compound is a valuable tool for scientific research. Its unique properties make it a useful tool for studying a range of biological processes, and there are many potential future directions for its use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-N-[2-(2-thienyl)ethyl]benzamide can be achieved through several methods. One of the most common methods is by reacting 4-bromoacetanilide with 2-thiopheneethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 80-100°C. The resulting product is then purified through recrystallization or column chromatography.
Properties
Molecular Formula |
C13H12BrNOS |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
4-bromo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12BrNOS/c14-11-5-3-10(4-6-11)13(16)15-8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
QGGLJQPFZFRYEU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)


![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


